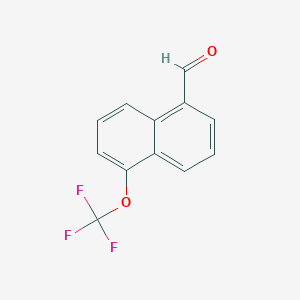
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde is an organic compound with the molecular formula C12H7F3O2 and a molecular weight of 240.18 g/mol . This compound is characterized by the presence of a trifluoromethoxy group (-OCF3) and a carboxaldehyde group (-CHO) attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde typically involves the introduction of the trifluoromethoxy group and the carboxaldehyde group onto the naphthalene ring. One common synthetic route involves the trifluoromethylation of a naphthalene derivative followed by formylation to introduce the carboxaldehyde group. The reaction conditions often require the use of strong bases and specific catalysts to achieve the desired product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often focus on improving yield, reducing reaction time, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde undergoes various types of chemical reactions, including:
Oxidation: The carboxaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carboxaldehyde group can be reduced to form an alcohol.
Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde exerts its effects depends on the specific application. In chemical reactions, the trifluoromethoxy group can influence the reactivity of the naphthalene ring, making it more susceptible to nucleophilic attack. The carboxaldehyde group can participate in various reactions, such as condensation and oxidation, by acting as an electrophile .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde can be compared with other similar compounds, such as:
1-(Trifluoromethoxy)benzaldehyde: Similar structure but with a benzene ring instead of a naphthalene ring.
1-(Trifluoromethyl)naphthalene-5-carboxaldehyde: Similar structure but with a trifluoromethyl group (-CF3) instead of a trifluoromethoxy group (-OCF3).
The presence of the trifluoromethoxy group in this compound makes it unique, as this group can significantly influence the compound’s reactivity and properties .
Biological Activity
1-(Trifluoromethoxy)naphthalene-5-carboxaldehyde is an organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores various aspects of its biological activity, including interactions with biomolecules, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C12H9F3O2
- Molecular Weight : Approximately 240.18 g/mol
- Structure : The compound features a naphthalene ring with a trifluoromethoxy substituent and an aldehyde functional group, which significantly influences its electronic properties, enhancing reactivity and stability compared to other naphthalene derivatives.
The biological activity of this compound is primarily attributed to the trifluoromethoxy group, which enhances its lipophilicity. This property allows the compound to penetrate cellular membranes more effectively, facilitating interactions with various biological targets such as proteins and enzymes. The electron-withdrawing nature of the trifluoromethoxy group may also increase binding affinity to these targets, potentially modulating their activity.
Biological Activities
Research indicates that compounds containing naphthalene moieties, including this compound, exhibit a range of biological activities:
- Anticancer Properties : Studies have suggested that this compound may have selective cytotoxic effects against certain cancer cell lines. For instance, its interactions with specific oncogenes and tumor suppressors have been explored in various models .
- Enzyme Modulation : The compound may influence enzyme activity through competitive inhibition or allosteric modulation. Its ability to interact with hydrophobic regions of proteins suggests potential applications in drug development.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Cytotoxicity Against Cancer Cell Lines :
-
Interaction with Biomolecules :
- Research has shown that the trifluoromethoxy group enhances binding affinity to proteins involved in metabolic pathways, which could lead to novel therapeutic strategies targeting metabolic diseases.
- Mechanistic Studies :
Comparative Analysis
To understand the unique properties of this compound, it is useful to compare it with other similar compounds:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| 1-(Trifluoromethyl)naphthalene-4-carboxaldehyde | Naphthalene derivative | Anticancer activity |
| Mithramycin A | Natural product | Inhibition of transcription factors |
| TASIN-1 | Small molecule | Selective cytotoxicity against CRC |
Properties
Molecular Formula |
C12H7F3O2 |
|---|---|
Molecular Weight |
240.18 g/mol |
IUPAC Name |
5-(trifluoromethoxy)naphthalene-1-carbaldehyde |
InChI |
InChI=1S/C12H7F3O2/c13-12(14,15)17-11-6-2-4-9-8(7-16)3-1-5-10(9)11/h1-7H |
InChI Key |
ALPZOJFCAFPVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CC=C(C2=C1)OC(F)(F)F)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















